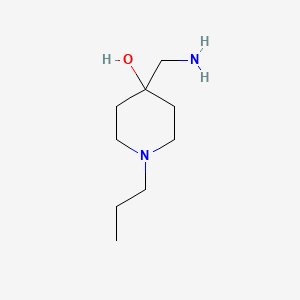

4-(Aminomethyl)-1-propylpiperidin-4-ol

描述

“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases . It’s used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .

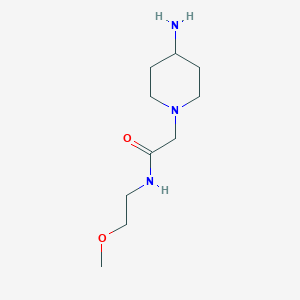

Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)piperidine” includes a piperidine ring with an aminomethyl group attached to the 4-position . The exact structure of “4-(Aminomethyl)-1-propylpiperidin-4-ol” would likely be similar, but with an additional propyl group.Chemical Reactions Analysis

“4-(Aminomethyl)piperidine” has been used as a catalyst in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It’s also been used in the enantioselective synthesis of N-alkyl terminal aziridines .Physical And Chemical Properties Analysis

The physical properties of “4-(Aminomethyl)piperidine” include a melting point of 25°C, a boiling point of 200°C, and a refractive index of 1.49 . It’s soluble in water and ethanol, and its density is 0.9151 (rough estimate) .科学研究应用

Material Science and Biochemistry Applications

One study discusses the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a compound with a structure related to 4-(Aminomethyl)-1-propylpiperidin-4-ol, highlighting its utility in material science and biochemistry as a β-turn and 310/α-helix inducer in peptides. This compound serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Cardioselective Beta-Adrenoceptor Blocking Agents

Another area of application involves the synthesis of 1-(aralkylamino)-3-(aryloxy)propan-2-ols for exploring the cardioselectivity of beta-adrenoceptor blocking agents. Research indicates that specific substituents on the amino group can enhance cardioselectivity, providing insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).

Plant Growth Stimulators

The compound has also been investigated for its potential in agriculture, specifically in the synthesis and study of growth-stimulating activities on spring wheat grains. This research suggests that derivatives of 4-(Aminomethyl)-1-propylpiperidin-4-ol can serve as effective domestic growth regulators, indicating potential applications in enhancing agricultural productivity (Kishibayev et al., 2019).

Sigma Receptor Ligands

Further research into novel sigma receptor ligands, including derivatives with a 4-phenylpiperidin-4-ol moiety, demonstrates high affinity for sigma receptors. These findings highlight the therapeutic potential of these compounds in neuropharmacology and their role in modulating various molecular pathways (Prezzavento et al., 2007).

Peptidomimetics and Combinatorial Chemistry

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, for use as building blocks in the synthesis of peptidomimetics and scaffolds for combinatorial chemistry, also represents an important area of research. These compounds offer a versatile toolkit for designing novel therapeutics and understanding biological mechanisms (Pascal et al., 2000).

安全和危害

While specific safety data for “4-(Aminomethyl)-1-propylpiperidin-4-ol” is not available, similar compounds may pose hazards. For example, “4-(Aminomethyl)piperidine” is classified as a skin corrosive and eye irritant . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

未来方向

属性

IUPAC Name |

4-(aminomethyl)-1-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-5-11-6-3-9(12,8-10)4-7-11/h12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELXPVGIJUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-propylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

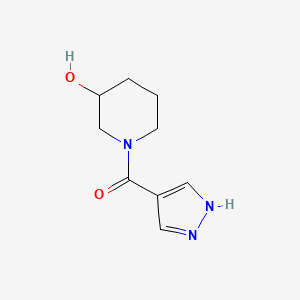

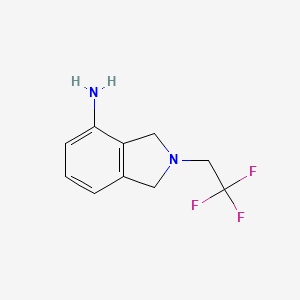

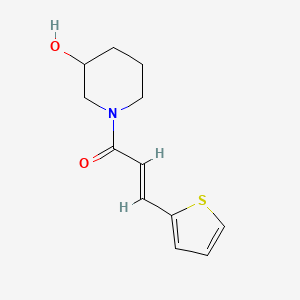

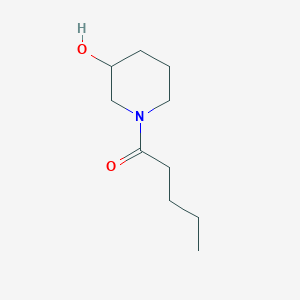

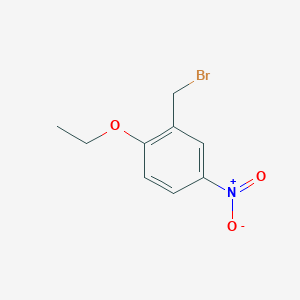

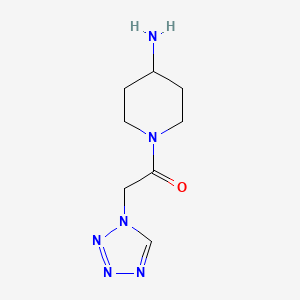

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1462648.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)

![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)